![molecular formula C18H22N2O3S B4441571 N,N-diethyl-3-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4441571.png)
N,N-diethyl-3-methyl-4-[(phenylsulfonyl)amino]benzamide
Overview
Description
N,N-diethyl-3-methyl-4-[(phenylsulfonyl)amino]benzamide (DEMSA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DEMSA is a sulfonamide-based compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-methyl-4-[(phenylsulfonyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N,N-diethyl-3-methyl-4-[(phenylsulfonyl)amino]benzamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. N,N-diethyl-3-methyl-4-[(phenylsulfonyl)amino]benzamide has also been shown to inhibit the activity of metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. Additionally, N,N-diethyl-3-methyl-4-[(phenylsulfonyl)amino]benzamide has been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
N,N-diethyl-3-methyl-4-[(phenylsulfonyl)amino]benzamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, modulation of signaling pathways, and neuroprotective effects. N,N-diethyl-3-methyl-4-[(phenylsulfonyl)amino]benzamide has also been shown to exhibit anti-inflammatory effects, as it has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. Additionally, N,N-diethyl-3-methyl-4-[(phenylsulfonyl)amino]benzamide has been shown to exhibit antioxidant effects, as it has been shown to scavenge free radicals and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
N,N-diethyl-3-methyl-4-[(phenylsulfonyl)amino]benzamide has several advantages for use in lab experiments, including its high potency and selectivity for various enzymes and signaling pathways. N,N-diethyl-3-methyl-4-[(phenylsulfonyl)amino]benzamide is also relatively easy to synthesize and purify, making it a useful tool for studying enzyme inhibition and signaling pathways. However, N,N-diethyl-3-methyl-4-[(phenylsulfonyl)amino]benzamide has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on N,N-diethyl-3-methyl-4-[(phenylsulfonyl)amino]benzamide, including the development of more potent and selective analogs, the investigation of its potential use in the treatment of various diseases, and the elucidation of its mechanism of action. Additionally, further studies are needed to investigate the toxicity and pharmacokinetics of N,N-diethyl-3-methyl-4-[(phenylsulfonyl)amino]benzamide in vivo, as well as its potential use in combination with other drugs for synergistic effects.
Conclusion:
In conclusion, N,N-diethyl-3-methyl-4-[(phenylsulfonyl)amino]benzamide is a sulfonamide-based compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. N,N-diethyl-3-methyl-4-[(phenylsulfonyl)amino]benzamide has been shown to exhibit potent inhibitory activity against various enzymes and signaling pathways, as well as exhibiting various biochemical and physiological effects. While N,N-diethyl-3-methyl-4-[(phenylsulfonyl)amino]benzamide has several advantages for use in lab experiments, further studies are needed to investigate its potential use in the treatment of various diseases and to elucidate its mechanism of action.
Scientific Research Applications
N,N-diethyl-3-methyl-4-[(phenylsulfonyl)amino]benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N,N-diethyl-3-methyl-4-[(phenylsulfonyl)amino]benzamide has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase and metalloproteinases. N,N-diethyl-3-methyl-4-[(phenylsulfonyl)amino]benzamide has also been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N,N-diethyl-3-methyl-4-[(phenylsulfonyl)amino]benzamide has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to exhibit neuroprotective effects.
properties
IUPAC Name |
4-(benzenesulfonamido)-N,N-diethyl-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-20(5-2)18(21)15-11-12-17(14(3)13-15)19-24(22,23)16-9-7-6-8-10-16/h6-13,19H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPVZLAOWRYNGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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